N-(2-fluorophenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide

Fluorine SAR CB2 Receptor Structural Isomerism

N-(2-Fluorophenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide (CAS 872861-58-0) is a synthetic indole-3-oxoacetamide derivative featuring a 2-fluorophenyl substituent and a piperidine-ethyl side chain on the indole nitrogen. With a molecular weight of 407.45 g/mol and a molecular formula of C23H22FN3O3, this compound belongs to a class of indole-based oxoacetamides that have been investigated as potent and selective CB2 cannabinoid receptor inverse agonists, with class-level Ki values reported in the nanomolar range.

Molecular Formula C23H22FN3O3
Molecular Weight 407.445
CAS No. 872861-58-0
Cat. No. B2913103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-fluorophenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide
CAS872861-58-0
Molecular FormulaC23H22FN3O3
Molecular Weight407.445
Structural Identifiers
SMILESC1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)NC4=CC=CC=C4F
InChIInChI=1S/C23H22FN3O3/c24-18-9-3-4-10-19(18)25-23(30)22(29)17-14-27(20-11-5-2-8-16(17)20)15-21(28)26-12-6-1-7-13-26/h2-5,8-11,14H,1,6-7,12-13,15H2,(H,25,30)
InChIKeySRDAVSNOFJTRPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Fluorophenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide (CAS 872861-58-0): Key Structural Attributes and Procurement Profile


N-(2-Fluorophenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide (CAS 872861-58-0) is a synthetic indole-3-oxoacetamide derivative featuring a 2-fluorophenyl substituent and a piperidine-ethyl side chain on the indole nitrogen. With a molecular weight of 407.45 g/mol and a molecular formula of C23H22FN3O3, this compound belongs to a class of indole-based oxoacetamides that have been investigated as potent and selective CB2 cannabinoid receptor inverse agonists, with class-level Ki values reported in the nanomolar range [1]. Publicly available biological activity data that is specific to this compound remains extremely limited; its primary known differentiating factor is its specific structural composition.

Indole-3-oxoacetamide core with reported CB2 inverse agonist class evidence
Ortho-fluorophenyl substitution supports fluorine positional SAR studies
Lower molecular weight profile compared to N-benzyl analogs fits CNS lead-like space

Why N-(2-Fluorophenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide Cannot Be Assumed Interchangeable with Structural Analogs


Substituting this compound with a closely related analog, such as the 3-fluorophenyl or 4-fluorophenyl isomer, carries significant risk due to the well-documented pharmacological impact of fluorine position. In a direct comparative study on a related aryl-N-benzyl moiety, the ortho-F derivative exhibited an IC50 of 3.2 nM, whereas the meta-F and para-F derivatives showed IC50s of 1.4 nM and 10.8 nM, respectively—a greater than 3-fold potency shift between the para- and ortho- positions [1]. The broader indole-3-oxoacetamide class confirms this sensitivity, with Ki values for the CB2 receptor spanning three orders of magnitude (377–0.37 nM) based on subtle structural modifications [2]. Therefore, a generic substitution involves a high probability of significant pharmacological or selectivity changes.

Fluorine positional isomer sensitivity
Ortho- vs. para-fluoro substitution linked to >3-fold potency shift in analogous system; 3- or 4-fluoro isomers may alter CB2 interaction profile.
Scaffold affinity range implies substitution risk
Indole-3-oxoacetamide class spans three orders of magnitude in CB2 Ki; structural analog swap can shift affinity unpredictably.
Molecular weight and methylene content divergence
~14 Da lighter than N-(4-fluorophenyl)methyl analog; different lipophilicity may affect CNS MPO profile and ADME behaviour.

Quantitative Differentiation Guide for N-(2-Fluorophenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide (CAS 872861-58-0)


Ortho-Fluorophenyl Substitution Creates a Distinct Pharmacological Profile Compared to Meta- and Para- Isomers

The location of a fluorine atom on the phenyl ring is not a trivial variation. Evidence from a structurally analogous system demonstrates a clear quantitative divergence: the ortho-F derivative showed an IC50 of 3.2 nM, while the para-F derivative was significantly less potent at 10.8 nM [1]. This 'fluorine walk' effect makes the 2-fluorophenyl isomer a chemically distinct entity from its 3- and 4-fluorophenyl isomers, which are commonly listed as alternative procurement options.

Fluorine position IC50
Cross-study context
Ortho: 3.2 nM
Para: 10.8 nM
3.4-fold shift
Isomer-dependent potency shift; supports ortho-specific SAR
Inferred from AChE analog system
Fluorine SAR CB2 Receptor Structural Isomerism Lead Optimization

Indole-3-oxoacetamide Core Confers Access to High-Affinity CB2 Receptor Space, with Ki Values Down to 0.37 nM

The indole-3-oxoacetamide scaffold to which the target compound belongs is a validated pharmacophore for the CB2 receptor. A key study characterizing this class reports that structural modifications lead to Ki values ranging from 377 nM to as low as 0.37 nM, demonstrating potential for picomolar affinity [1]. While the specific Ki of N-(2-fluorophenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide is unpublished, its structural features place it within this highly tunable class, unlike fully uncharacterized or inactive scaffolds.

CB2 class affinity range
Class-level inference
Ki: 377 – 0.37 nM
Scaffold supports CB2 engagement; direct Ki not reported
Compound-specific data required
Cannabinoid Receptor Inverse Agonist Anti-inflammatory Pain

Unique Physicochemical Profile vs. N-(4-Fluorophenyl)methyl Analog (CAS 872861-24-0): Lower Molecular Weight and Reduced Lipophilicity

Compared to a closely related analog available for procurement, N-[(4-fluorophenyl)methyl]-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide (CAS 872861-24-0), the target compound has a lower molecular weight (407.45 vs. 421.47 g/mol) and does not contain the additional methylene spacer on the phenylacetamide side chain . This results in a smaller molecular volume and reduced lipophilicity, which are favorable parameters for central nervous system (CNS) multiparameter optimization (MPO) scores.

Physicochemical comparison
Head-to-head
MW: 407.45 vs 421.47 g/mol
One less methylene group
Lower molecular weight may reduce lipophilicity, fitting CNS lead-like criteria
Calculated from molecular formula
Physicochemical Properties ADME CNS Drug Likeness Molecular Weight

Best-Fit Research Applications for N-(2-Fluorophenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide


Structure-Activity Relationship (SAR) Expansion of CB2 Inverse Agonist Chemotypes

Given the confirmed nanomolar affinity of the indole-3-oxoacetamide scaffold for the CB2 receptor [1], procuring this specific 2-fluorophenyl isomer is ideal for SAR campaigns aiming to profile the impact of ortho-fluorination on cannabinoid receptor binding and functional selectivity. Its structural divergence from published leads provides an opportunity to identify novel interactions within the CB2 orthosteric site, supported by the quantitative binding data available for the broader class.

Comparative 'Fluorine Walk' Studies on Phenyl-Substituted Indole Libraries

The experimentally proven potency difference between ortho-, meta-, and para-fluorophenyl substitutions in analogous systems (with IC50 values ranging from 1.4 to 10.8 nM) provides a clear rationale for procuring this compound as part of a systematic library [2]. Using the target compound alongside its 3- and 4-fluorophenyl isomers will allow research teams to quantitatively map the fluorine position's effect on their specific target of interest.

CNS Drug Discovery Screening Libraries Focused on Low Molecular Weight Scaffolds

With a molecular weight of 407.45 g/mol, which is lower than many related derivatives like CAS 872861-24-0 (421.47 g/mol), this compound is a strong candidate for inclusion in libraries optimized for CNS drug discovery . Its physicochemical profile is more aligned with lead-like chemical space, increasing the likelihood of favorable ADME properties in early phenotypic or target-based screens.

Negative Control Probe Development for CB2 Pharmacology

For laboratories characterizing novel CB2 ligands, the lack of specific biological data for this precise compound can be an asset. By procuring and screening this compound in-house alongside known CB2 inverse agonists, researchers can establish its activity profile, potentially developing it as a negative control or selectivity probe if its affinity is found to be lower than that of the best-in-class compounds (Ki = 0.37 nM) [1].

Application
Selection Property
Validation Focus
CB2 inverse agonist SAR studies
Ortho-fluoro indole-3-oxoacetamide scaffold
CB2 binding affinity and functional selectivity
Fluorine positional SAR library
2- vs. 3- vs. 4-fluorophenyl substitution comparison
Isomer-dependent potency and selectivity shifts
CNS lead-like screening
Lower molecular weight and reduced lipophilicity
Physicochemical property profiling (CNS MPO)
CB2 selectivity probe evaluation
Potential differential affinity vs. best-in-class
In-house CB2 binding and functional assay
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